molecular formula C19H20N2O2 B6097758 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide

カタログ番号: B6097758
分子量: 308.4 g/mol
InChIキー: KJADPGNRTPWHFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide is a benzamide derivative featuring a cyclopropylcarbonylamino group attached to a 2-methylphenyl ring and a 2-methylbenzamide core. This compound’s design incorporates a cyclopropane ring, a conformationally restricted moiety known to enhance metabolic stability and binding affinity in medicinal chemistry . The benzamide scaffold is prevalent in pharmaceuticals, often serving as a pharmacophore for kinase inhibition or receptor modulation .

特性

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12-6-3-4-7-15(12)19(23)21-17-9-5-8-16(13(17)2)20-18(22)14-10-11-14/h3-9,14H,10-11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJADPGNRTPWHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide, also known as Cravacitinib, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 366.42 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropylcarbonyl group, which is significant for its interaction with biological targets.

Cravacitinib primarily functions as a selective inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1. This inhibition leads to the modulation of various signaling pathways involved in inflammation and immune responses. The compound's ability to selectively inhibit JAK1 over other JAK family members is crucial for minimizing side effects typically associated with broader JAK inhibitors.

Antitumor Activity

Recent studies have demonstrated promising antitumor effects of Cravacitinib across various cancer cell lines. The compound has been tested in both two-dimensional (2D) and three-dimensional (3D) cell culture models, showing higher efficacy in 2D assays. For instance, IC50 values were significantly lower in 2D assays compared to 3D models, indicating a more pronounced effect on tumor cell proliferation in simpler environments.

Cell Line IC50 (2D Assay) IC50 (3D Assay)
A5496.26 ± 0.33 μM20.46 ± 8.63 μM
HCC8276.48 ± 0.11 μM16.00 ± 9.38 μM

These results suggest that while Cravacitinib is effective at inhibiting tumor growth, its effectiveness may vary based on the complexity of the cellular environment.

Antimicrobial Activity

In addition to its antitumor properties, Cravacitinib has also been evaluated for antimicrobial activity against various pathogens such as E. coli and S. aureus. Preliminary findings indicate that the compound exhibits moderate antibacterial effects, which may provide additional therapeutic avenues for its application.

Case Studies and Clinical Trials

Cravacitinib has undergone several clinical trials focusing on its efficacy in treating psoriasis and other inflammatory conditions. The results from these trials have highlighted:

  • Efficacy : Patients treated with Cravacitinib showed significant improvement in psoriasis severity scores compared to placebo groups.
  • Safety Profile : The compound demonstrated a favorable safety profile with minimal adverse effects reported during clinical evaluations.

類似化合物との比較

N-(3-Chlorophenyl)-3-(2-methylbenzamido)benzamide (C₂₁H₁₇ClN₂O₂; MW: 364.83 g/mol)

  • Key Differences : Replaces the cyclopropylcarbonyl group with a 3-chlorophenylcarbamoyl group.
  • Implications : The electron-withdrawing chlorine atom may enhance electrophilic reactivity but reduce solubility compared to the cyclopropyl group. This compound’s higher molecular weight (364.83 vs. ~347.43 g/mol) could impact pharmacokinetics .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Key Differences: Features a hydroxyl-dimethylethyl substituent instead of the cyclopropylcarbonylamino group.
  • This suggests divergent applications—synthetic utility vs.

2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide

  • Key Differences : Incorporates an isopropoxy group at the phenyl ring.
  • Implications : The ether linkage may improve solubility but reduce metabolic stability compared to the amide-linked cyclopropylcarbonyl group .

Cyclopropane-Containing Analogues

N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

  • Key Similarities: Shares the cyclopropylcarbonylamino group and methylphenyl substituent.
  • Implications: This compound is a validated VEGFR inhibitor, suggesting the target compound may also exhibit kinase inhibitory activity.

N-Cyclopropyl-2-{[(methylamino)acetyl]amino}benzamide (C₁₃H₁₇N₃O₂; MW: 247.29 g/mol)

  • Key Differences: Replaces the 2-methylbenzamide with a methylamino acetyl group.
  • Implications : The reduced steric bulk may enhance membrane permeability but decrease target specificity compared to the target compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。